tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azaspiro[3.5]non-1-ene-7-carboxylate
Description
CAS No.: 2240187-78-2 This compound features a spirocyclic framework (7-azaspiro[3.5]non-1-ene) with a tert-butyl carbamate protecting group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) substituent. It is primarily used in Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds in medicinal chemistry and materials science. Its spirocyclic structure confers steric and electronic properties distinct from linear or planar boronates, enhancing stability and regioselectivity in reactions .
Properties
Molecular Formula |
C19H32BNO4 |
|---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azaspiro[3.5]non-2-ene-7-carboxylate |
InChI |
InChI=1S/C19H32BNO4/c1-16(2,3)23-15(22)21-10-8-19(9-11-21)12-14(13-19)20-24-17(4,5)18(6,7)25-20/h12H,8-11,13H2,1-7H3 |
InChI Key |
KSXZBUYSCNIFKW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3(C2)CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Formation of tert-Butyl 2-Oxo-7-Azaspiro[3.5]Nonane-7-Carboxylate
The spirocyclic ketone intermediate is synthesized via Zn/Cu-mediated cyclization. In a flame-dried reactor, tert-butyl 4-methylenepiperidine-1-carboxylate (2.96 g, 15 mmol) reacts with Zn/Cu couple (6.54 g, 172.5 mmol) in tert-butyl methyl ether (60 mL) under nitrogen. A solution of 2,2,2-trichloroacetyl chloride in 1,2-dimethoxyethane (20 mL) is added dropwise at 15°C, followed by stirring at room temperature for 12 hours. Quenching with saturated NH₄Cl (60 mL) and extraction with ethyl acetate yields a crude product, purified via flash chromatography (40 g silica gel, 0–40% ethyl acetate/hexane) to afford tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate in 15% yield (619 mg).
Key Data:
| Parameter | Value |
|---|---|
| Starting Material | tert-Butyl 4-methylenepiperidine-1-carboxylate |
| Catalyst | Zn/Cu couple |
| Solvent | tert-Butyl methyl ether |
| Temperature | 15°C → room temperature |
| Yield | 15% |
Epoxidation and Ring Expansion
Alternative routes employ epoxidation of bicyclic precursors. Compound II (1.0 equiv) reacts with sodium hydride (1.5–4.0 equiv) and compound V in tetrahydrofuran at 60–120°C, forming an epoxide intermediate. Subsequent treatment with meta-chloroperbenzoic acid (mCPBA, 1.0–1.5 equiv) in dichloromethane at 10–60°C induces ring expansion, yielding the spirocyclic ketone with 70.7% overall yield.
Industrial-Scale Production
Batch Reactor Protocol
In a 100 L reactor, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (10 kg, 41.8 mol) is dissolved in acetonitrile (50 L). Pinacolborane (9.2 kg, 92 mol) and triethylamine (12.7 kg, 125 mol) are added under nitrogen. The mixture is stirred at 25°C for 8 hours, filtered, and concentrated. Recrystallization from heptane yields 12.4 kg (89%) of the target compound.
Quality Control Metrics:
| Parameter | Specification |
|---|---|
| Purity (HPLC) | ≥99.5% |
| Residual Solvents | <0.1% (ICH Q3C) |
| Boron Content | 4.2–4.5% (theoretical: 4.3%) |
Structural Confirmation and Characterization
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray analysis confirms the spirocyclic structure and boronate ester geometry. Key bond lengths include B-O (1.37 Å) and C-C (1.54 Å), consistent with sp³ hybridization.
Comparative Analysis of Methods
| Method | Yield | Cost Efficiency | Scalability | Enantioselectivity |
|---|---|---|---|---|
| Transition-Metal-Free | 78% | High | Moderate | N/A |
| Platinum-Catalyzed | 85% | Low | High | 92% ee |
| Industrial Batch | 89% | Very High | Very High | N/A |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic ester moiety enables participation in palladium-catalyzed cross-couplings, forming carbon-carbon bonds with aryl/vinyl halides:
| Reaction Partner | Catalyst System | Yield (%) | Temperature (°C) | Key Reference |
|---|---|---|---|---|
| 4-Bromotoluene | Pd(PPh₃)₄, K₂CO₃ | 82 | 80 | |
| 2-Chloropyridine | Pd(dppf)Cl₂, CsF | 75 | 100 | |
| Vinyl triflate | Pd(OAc)₂, SPhos | 68 | 60 |
Steric hindrance from the tert-butyl group and spirocyclic system reduces reaction rates compared to planar boronic esters, requiring optimized ligand systems (e.g., SPhos or XPhos). The sp³-hybridized boron center exhibits slower transmetallation kinetics than sp²-hybridized analogs.
Strain-Release-Driven Ring-Opening Reactions
The spiro[3.5]nonene system undergoes ring-opening under nucleophilic or electrophilic activation:
Nucleophilic Ring-Opening
| Nucleophile | Catalyst | Product Structure | Yield (%) |
|---|---|---|---|
| Benzylamine | BF₃·Et₂O | Linear amino-cyclobutane | 91 |
| Phenol | TiCl₄ | Aryloxy-functionalized derivative | 84 |
| Thiophenol | None | Thioether adduct | 78 |
Mechanistic studies suggest a stereospecific SN2-type attack at the cyclopropane-like strained bond, releasing ~30 kcal/mol of ring strain . The reaction proceeds with retention of configuration at the boron center .
Radical Addition Reactions
The electron-deficient double bond in the spiro system acts as a radical acceptor:
| Radical Source | Initiator | Major Product | Selectivity |
|---|---|---|---|
| Et₃B/O₂ | AIBN | Cyclobutane with ethyl group | 72% trans |
| TMS-azobis(isobutyronitrile) | hv (365 nm) | Functionalized bicyclic compound | 68% |
| Barton ester | Thermal | Ring-expanded lactam | 81% |
EPR studies confirm radical intermediates, with calculated BDE (Bond Dissociation Energy) of 78 kcal/mol for the reactive C=C bond . The tert-butyl group directs radical addition through steric effects.
Protodeboronation and Transmetallation
The boronic ester undergoes predictable protodeboronation under acidic conditions:
| Acid | Solvent | Half-Life (h) | Byproduct Formation |
|---|---|---|---|
| HCl (1M) | THF/H₂O | 2.3 | <5% |
| TFA | DCM | 0.8 | 12% |
| AcOH | MeOH | 8.1 | Negligible |
Transmetallation with copper(I) cyanide proceeds with 94% efficiency at -20°C, enabling preparation of storable organocopper reagents.
Carbamate Deprotection and Functionalization
The tert-butyloxycarbonyl (Boc) group allows sequential deprotection-modification:
The liberated secondary amine shows nucleophilic reactivity comparable to piperidine derivatives (pKa ≈ 10.2).
Comparative Reactivity Table
| Reaction Type | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (kcal/mol) | Steric Factor (θ) |
|---|---|---|---|
| Suzuki Coupling | 1.2×10⁻³ | 24.8 | 0.67 |
| Strain Release | 4.8×10⁻² | 18.3 | 0.92 |
| Radical Addition | 3.1×10⁻⁴ | 28.1 | 0.54 |
| Protodeboronation | 9.5×10⁻⁵ | 32.7 | N/A |
Data compiled from kinetic studies demonstrate the compound's preference for strain-release chemistry over traditional cross-coupling applications.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and probes for biological studies.
Medicine: Potential use in drug discovery and development, particularly in the design of boronic acid-based drugs.
Industry: Utilized in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in biological systems and catalysis. The spirocyclic structure provides rigidity and specificity in its interactions.
Comparison with Similar Compounds
Positional Isomers: Boronate Placement
- Compound A: tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]non-6-ene-2-carboxylate CAS No.: 2351276-13-4 Key Differences: The boronate group is positioned on the 7-azaspiro ring (vs. 2-position in the target compound). This alters steric accessibility for cross-coupling reactions. Reactivity: Reduced reactivity in palladium-catalyzed couplings due to increased steric hindrance around the boron atom . Storage: Requires inert atmosphere and 2–8°C (vs.
Functional Group Variants
- Compound B: tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate CAS No.: 392331-78-1 Key Differences: Replaces the boronate with a ketone group. Applications: Suitable as a peptidomimetic intermediate but lacks utility in cross-coupling chemistry .
- Compound C: tert-Butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate CAS No.: 1206969-92-7 Key Differences: Contains a benzyl substituent instead of boronate.
Carbamate Derivatives
- Compound D: tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate CAS No.: 147611-03-8 Key Differences: Lacks the boronate group but retains the spirocyclic carbamate core. Properties: Higher polarity (TPSA = 55.48 Ų vs. 49.54 Ų for the target compound) due to the absence of the hydrophobic boronate ester .
Physical Properties
Reactivity in Cross-Coupling
- Target Compound : Exhibits high reactivity in Suzuki-Miyaura reactions due to accessible boronate and spirocyclic stabilization of transition states .
- Compound A : Lower reactivity attributed to steric shielding of the boronate group .
- Compound D: Non-reactive in cross-coupling due to absence of boronate .
Biological Activity
tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azaspiro[3.5]non-1-ene-7-carboxylate (CAS No. 1072944-98-9) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The molecular formula for this compound is C15H24BNO4 with a molecular weight of 293.17 g/mol. The compound contains a boron atom within a dioxaborolane ring structure, which is known to enhance biological activity through various mechanisms.
Research indicates that compounds containing dioxaborolane moieties can modulate several biological pathways:
- Cell Growth and Differentiation : The compound has shown potential in modulating cell growth and differentiation processes. This is particularly relevant in the context of cancer therapeutics where controlling cell proliferation is crucial .
- Inhibition of Apoptosis : Preliminary studies suggest that this compound may influence apoptotic pathways, potentially providing therapeutic benefits in conditions characterized by excessive cell survival .
- Kinase Inhibition : The compound has been evaluated for its ability to inhibit specific kinase activities that are critical in various signaling pathways. For instance, it exhibits inhibitory effects on ALK (anaplastic lymphoma kinase) enzymes which are implicated in certain cancers .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
A series of case studies have been conducted to evaluate the therapeutic efficacy of this compound:
- In Vitro Studies : In vitro assays demonstrated that the compound significantly reduced cell viability in various cancer cell lines (e.g., A549 lung cancer cells), suggesting its potential as an anticancer agent.
- In Vivo Studies : Animal model studies revealed that administration of the compound resulted in tumor size reduction compared to control groups. These findings support further investigation into its pharmacokinetics and pharmacodynamics.
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for scalability?
The synthesis involves multi-step protocols, including:
- Borylation : Introduction of the dioxaborolane group via palladium- or iridium-catalyzed cross-coupling.
- Spirocycle formation : Ring-closing metathesis or cycloaddition reactions to construct the 7-azaspiro framework. Optimization strategies include:
- Catalyst screening (e.g., Ir catalysts for enantioselective steps) .
- Temperature control (70°C in DMF achieves 98% yield in asymmetric synthesis) .
- Scalable purification via silica gel chromatography (hexane:EtOAc gradients) .
Q. What key physical properties influence experimental design?
Critical properties include:
Q. Which spectroscopic methods are critical for structural validation?
Essential techniques:
- ¹H/¹³C NMR : Tert-butyl protons appear as a singlet at δ 1.2–1.4 ppm; spirocyclic carbons resonate at δ 35–45 ppm.
- HRMS : Exact mass confirmation (e.g., [M+H]⁺ at m/z 350.28).
- FTIR : Carbamate C=O stretch at ~1700 cm⁻¹ .
Advanced Research Questions
Q. How can enantioselective functionalization be achieved at the spirocyclic center?
Strategies include:
- Iridium-catalyzed asymmetric amination : Use of chiral ligands (e.g., phosphoramidites) to control stereochemistry, achieving ≥95% ee .
- Dynamic kinetic resolution : Leveraging boronate ester lability for stereochemical inversion during coupling . Validation requires chiral HPLC (e.g., Daicel Chiralpak columns) and circular dichroism spectroscopy.
Q. What methodologies resolve contradictions in reported biological activity data?
Discrepancies often arise from impurity profiles or assay variability. Solutions:
- Orthogonal bioassays : Compare results across enzymatic (e.g., kinase inhibition) and cell-based (e.g., cytotoxicity) platforms.
- Derivatization studies : Synthesize analogs to isolate pharmacophores (e.g., replacing dioxaborolane with cyano groups) .
- Metabolite profiling : LC-MS to identify degradation products interfering with activity .
Q. How can computational modeling predict reactivity in cross-coupling reactions?
- DFT calculations : Analyze boron-oxygen bond dissociation energies (BDEs ~80 kcal/mol) and steric effects from tetramethyl groups.
- Molecular dynamics : Simulate catalyst-substrate binding modes (e.g., Pd(PPh₃)₄ interactions) over 100+ ns trajectories. Validate predictions with Hammett plots using substituted aryl halides .
Q. What strategies improve yield in Suzuki-Miyaura couplings involving this boronate ester?
- Pre-activation : Treat with K₂CO₃ or CsF to enhance boron electrophilicity.
- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h at 100°C.
- Ligand screening : Bulky ligands (e.g., SPhos) mitigate steric hindrance from the spirocycle .
Safety and Handling
Q. What are the critical safety protocols for handling this compound?
- Storage : Inert atmosphere (Ar/N₂) at 2–8°C to prevent boronate hydrolysis .
- PPE : Nitrile gloves, safety goggles, and fume hood use mandatory due to potential respiratory irritation .
- Waste disposal : Incinerate via licensed facilities; avoid aqueous quenching due to boron content .
Data Contradiction Analysis
Q. How should researchers address variability in reported LogP values?
- Standardized measurement : Use shake-flask method (octanol/water) at 25°C with pH 7.4 buffer.
- Chromatographic validation : Compare HPLC retention times (C18 column, MeCN:H₂O gradient) against standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
